BenchChemオンラインストアへようこそ!

2,6-Dimethyl-D,L-tyrosine

Opioid Receptor Pharmacology Functional Assay Peptidomimetics

2,6-Dimethyl-D,L-tyrosine (Dmt; CAS 81806-45-3) is a critical, non-interchangeable building block for opioid receptor programs. Substituting N-terminal tyrosine with Dmt in enkephalin analogs increases mu-receptor binding affinity by up to 356-fold. In δ-opioid scaffolds, Dmt uniquely converts antagonists into potent agonists (MVD IC50=0.12 nM), a functional switch not replicated by unmodified tyrosine. Available in high-purity 97% grade with scalable, racemization-free C-H activation synthesis ensuring consistent quality for SAR and lead optimization. Secure your supply for MOR and DOR discovery campaigns.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 81806-45-3
Cat. No. B1316823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-D,L-tyrosine
CAS81806-45-3
Synonyms2',6'-dimethyltyrosine
2,6-dimethyltyrosine
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)O)N)C)O
InChIInChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)
InChIKeyLSNDLIKCFHLFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-D,L-tyrosine (CAS 81806-45-3): Core Biochemical Properties and Industrial Relevance as a Non-Proteinogenic Amino Acid


2,6-Dimethyl-D,L-tyrosine (Dmt; CAS 81806-45-3) is a synthetic, non-proteinogenic amino acid belonging to the class of tyrosine derivatives characterized by methyl substitutions at the 2' and 6' positions of the phenolic ring [1]. This structural modification confers enhanced conformational restriction, which is a critical determinant in peptide and peptidomimetic design [2]. Primarily utilized as a key building block in medicinal chemistry, Dmt is most renowned for its role in the development of high-affinity opioid receptor ligands, where its incorporation often leads to significantly improved receptor binding and functional bioactivity compared to natural tyrosine [3].

Why 2,6-Dimethyl-D,L-tyrosine (CAS 81806-45-3) Cannot Be Replaced by Unmodified L-Tyrosine or Other Analogs in Opioid Research


The unique steric and electronic environment created by the 2',6'-dimethylation of the phenolic ring in 2,6-Dimethyl-D,L-tyrosine (Dmt) is not merely an incremental change but a profound pharmacological determinant. Direct comparative studies demonstrate that the replacement of N-terminal tyrosine with Dmt in opioid peptides can alter the functional profile from antagonism to agonism, dramatically shift receptor subtype selectivity, and increase binding affinity by orders of magnitude [1]. Conversely, substituting Dmt with other analogs like 2,6-difluoro-L-tyrosine (Dft) or reverting to unmodified tyrosine fails to replicate these specific activity profiles, underscoring that Dmt is not an interchangeable building block and that its procurement is essential for projects requiring its distinct pharmacodynamic signature [1].

Quantitative Differentiation Evidence for 2,6-Dimethyl-D,L-tyrosine (CAS 81806-45-3) Relative to Its Closest Analogs


Functional Switch from δ-Opioid Antagonism to Agonism When Comparing 2,6-Dimethyl-L-tyrosine to L-Tyrosine and 2,6-Difluoro-L-tyrosine

A direct head-to-head comparison within the same scaffold (Tic-Asp*-Bid) reveals that substitution with 2,6-dimethyl-L-tyrosine (Dmt) produces a potent and selective δ opioid receptor agonist (MVD, IC50 = 0.12 nM), while identical substitution with L-tyrosine (Tyr) or 2,6-difluoro-L-tyrosine (Dft) results in potent and selective δ opioid receptor antagonists (pA2 = 8.85 and 8.95, respectively) [1]. This demonstrates a complete functional inversion rather than a simple potency shift.

Opioid Receptor Pharmacology Functional Assay Peptidomimetics

Magnitude of Mu-Opioid Receptor (MOR) Affinity Enhancement with 2,6-Dimethyl-L-tyrosine vs. L-Tyrosine in Enkephalin Analogs

Replacement of the N-terminal L-tyrosine with 2,6-dimethyl-L-tyrosine (L-Dmt) in Leu-enkephalin (Enk) resulted in a 356-fold increase in binding affinity for the mu-opioid receptor (MOR) [1]. In a related mu-ligand peptide (YRFB), the same substitution led to a 69-fold increase in mu affinity [1]. These quantitative gains far exceed those observed with other common substitutions.

Opioid Receptor Binding Radioligand Binding Assay Peptide Chemistry

Impact of Stereochemistry (L- vs D-2,6-Dimethyltyrosine) on Potency and Activity

In a comparative study of Enkephalin (Enk) analogs, the L-stereoisomer of 2,6-dimethyltyrosine ([L-Dmt1]Enk) exhibited dramatically increased functional activity (187-fold in GPI and 131-fold in MVD assays) and binding affinity (356-fold mu, 46-fold delta) compared to the parent peptide. In stark contrast, the D-stereoisomer ([D-Dmt1]Enk) demonstrated diminished or lesser potency than the parent peptide in all assays [1]. This highlights that the L-configuration is essential for the enhanced bioactivity, making the stereochemical purity a key quality parameter for procurement.

Stereochemistry Structure-Activity Relationship (SAR) Opioid Peptides

Synthesis of Enantiopure (S)-2,6-Dimethyltyrosine via Pd-Catalyzed C-H Activation: A Differentiator in Scalability and Cost

A key differentiator in the industrial procurement of 2,6-dimethyltyrosine is the availability of scalable, stereospecific synthetic routes. A published methodology utilizing palladium-catalyzed directed C–H functionalization provides a short and efficient synthesis of (S)-N-Boc-2,6-dimethyltyrosine [1]. This method represents the first general method for the ortho-dimethylation of tyrosine derivatives and notably proceeds without racemization at the susceptible α-chiral centers, ensuring high enantiomeric purity [1]. This is in contrast to earlier multi-step, low-yielding, or chiral-resolution-based syntheses that increase cost and limit supply.

Synthetic Methodology Amino Acid Synthesis Process Chemistry

Defined Application Scenarios for 2,6-Dimethyl-D,L-tyrosine (CAS 81806-45-3) Based on Quantitative Evidence


Design of Potent and Selective δ-Opioid Agonists for Pain Research

Researchers developing novel δ-opioid receptor agonists should prioritize 2,6-Dimethyl-D,L-tyrosine (Dmt). Direct head-to-head evidence demonstrates that its incorporation into a Tic-Asp*-Bid scaffold yields a potent and selective δ agonist (MVD IC50 = 0.12 nM), while the identical scaffold with unmodified tyrosine yields an antagonist [1]. This functional switch is a high-value differentiator for this specific application.

Synthesis of High-Affinity Mu-Opioid Receptor (MOR) Ligands

This compound is a critical building block for programs targeting the mu-opioid receptor (MOR). Quantitative data show that replacing the N-terminal tyrosine with L-Dmt in enkephalin analogs increases mu receptor binding affinity by up to 356-fold [1]. Such a large, verifiable enhancement in affinity is a primary justification for its procurement in MOR-focused discovery campaigns.

Structure-Activity Relationship (SAR) Studies Requiring Stereochemical Control

The dramatic difference in activity between the L- and D-stereoisomers of Dmt (e.g., [L-Dmt1]Enk is >187-fold more potent than the parent peptide, while [D-Dmt1]Enk is less potent [1]) makes this compound essential for SAR studies. Its use allows for precise investigation of the stereochemical requirements at the opioid receptor binding pocket, a critical step in lead optimization.

Large-Scale Peptide Synthesis Requiring a Scalable, Non-Racemizing Amino Acid Supply

For organizations requiring significant quantities of high-purity, enantiopure 2,6-dimethyl-L-tyrosine, the availability of a published, scalable Pd-catalyzed C-H activation synthesis is a major procurement differentiator [1]. This route guarantees no racemization, ensuring consistent stereochemical purity, and offers a more efficient pathway compared to historical methods that involved chiral resolution, thereby reducing cost and supply risk [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-D,L-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.